molecular formula C18H19N3O3S B292026 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide

2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide

カタログ番号 B292026
分子量: 357.4 g/mol
InChIキー: PJOHFJIPTLMODC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用機序

BTK is a key mediator of B-cell receptor signaling, which is important for the survival and proliferation of B-cells. 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and inducing apoptosis (programmed cell death) in cancer cells. 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has also been shown to inhibit other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been shown to have other effects on the immune system. It can inhibit the production of cytokines such as interleukin-2 and interferon-gamma, which are involved in the immune response. 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has also been shown to inhibit the activation of T-cells and the proliferation of B-cells, which could have implications for the treatment of autoimmune diseases.

実験室実験の利点と制限

One of the advantages of 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide is its potency and selectivity for BTK inhibition. It has been shown to be more potent than other BTK inhibitors such as ibrutinib and acalabrutinib. However, 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has also been shown to have some limitations, such as its poor solubility and bioavailability. These issues may need to be addressed in future studies in order to optimize the use of 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide in the clinic.

将来の方向性

There are several future directions for the study of 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide. One area of interest is the use of 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide in combination with other anti-cancer agents, such as immune checkpoint inhibitors or other kinase inhibitors. Another area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide. Finally, the potential use of 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide in the treatment of autoimmune diseases such as rheumatoid arthritis or multiple sclerosis could be explored.

合成法

The synthesis of 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been described in a patent application filed by Takeda Pharmaceutical Company Limited. According to this application, 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide can be synthesized by reacting 4-oxo-4H-thieno[3,4-c]chromene-3-carboxylic acid with 4-methylpiperazine and N,N-dimethylformamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. The resulting product can then be purified by standard methods such as column chromatography or recrystallization.

科学的研究の応用

2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the growth and survival of cancer cells. In preclinical studies, 2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has demonstrated potent anti-tumor activity and has shown synergy with other anti-cancer agents such as rituximab and venetoclax.

特性

分子式

C18H19N3O3S

分子量

357.4 g/mol

IUPAC名

2-(4-methylpiperazin-1-yl)-N-(4-oxothieno[3,4-c]chromen-3-yl)acetamide

InChI

InChI=1S/C18H19N3O3S/c1-20-6-8-21(9-7-20)10-15(22)19-17-16-13(11-25-17)12-4-2-3-5-14(12)24-18(16)23/h2-5,11H,6-10H2,1H3,(H,19,22)

InChIキー

PJOHFJIPTLMODC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O

正規SMILES

CN1CCN(CC1)CC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。